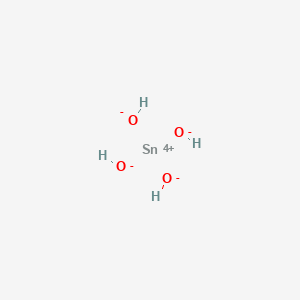
Tin dihydroxide
Vue d'ensemble
Description
Tin dihydroxide, also known as stannous hydroxide, is an inorganic compound with the chemical formula Sn(OH)₂. It is a white, crystalline solid that is largely insoluble in water. This compound features a tin(II) ion (Sn²⁺) and two hydroxide ions (OH⁻). This compound is known for its reactivity and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin dihydroxide is typically synthesized in the laboratory rather than found naturally. One common method involves the reaction of tin(II) chloride with a strong alkali such as sodium hydroxide: [ \text{SnCl}_2 + 2\text{NaOH} \rightarrow \text{Sn(OH)}_2 + 2\text{NaCl} ] In this reaction, tin(II) chloride reacts with sodium hydroxide, resulting in the formation of this compound and sodium chloride. The this compound precipitates out as a white solid from the solution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Types of Reactions:
Oxidation: this compound is easily oxidized to tin(IV) oxide (SnO₂) by air or oxygen: [ \text{Sn(OH)}_2 + O_2 \rightarrow \text{SnO}_2 + H_2O ]
Reduction: this compound can act as a reducing agent in certain chemical reactions.
Substitution: It can undergo substitution reactions where the hydroxide ions are replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, air.
Reducing Agents: Hydrogen, carbon monoxide.
Substitution Reagents: Halides, sulfates.
Major Products Formed:
Oxidation: Tin(IV) oxide (SnO₂).
Reduction: Tin metal (Sn).
Substitution: Various tin(II) salts depending on the substituting anion
Applications De Recherche Scientifique
Tin dihydroxide has several applications in scientific research and industry:
Chemistry: Used as a reducing agent and in the synthesis of other tin compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for use in certain medical devices and treatments.
Industry: Employed in the glass-making industry as a polishing agent and in the production of tin-based catalysts
Mécanisme D'action
The mechanism by which tin dihydroxide exerts its effects is primarily through its reactivity. As a reducing agent, it donates electrons to other substances, facilitating various chemical reactions. Its molecular targets include oxidizing agents and other reactive species. The pathways involved often lead to the formation of tin(IV) compounds or other tin-based products .
Comparaison Avec Des Composés Similaires
Tin(IV) oxide (SnO₂): A more stable oxidation state of tin, used in sensors and as a catalyst.
Tin(II) chloride (SnCl₂): A precursor to tin dihydroxide, used in similar applications.
Tin(II) fluoride (SnF₂): Used in dental products for its anticaries properties.
Uniqueness of this compound: this compound is unique due to its specific reactivity and ability to act as a reducing agent. Its ease of oxidation to tin(IV) oxide makes it particularly useful in applications requiring controlled oxidation reactions .
Propriétés
IUPAC Name |
tin(4+);tetrahydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H2O.Sn/h4*1H2;/q;;;;+4/p-4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNKFOIOZXAFBO-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[Sn+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12054-72-7, 12026-24-3, 33754-29-9 | |
| Record name | Tin hydroxide (Sn(OH)4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12054-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin hydroxide (Sn(OH)2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026243 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin hydroxide (Sn(OH)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033754299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin hydroxide (Sn(OH)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin dihydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tin hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/new.no-structure.jpg)


![6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole](/img/structure/B3424188.png)
![4-[(4E)-4-[(2E,4E)-5-(1,3-Dibutyl-4-oxido-6-oxo-2-sulfanylidenepyrimidin-5-yl)penta-2,4-dienylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonate;triethylazanium](/img/structure/B3424194.png)








